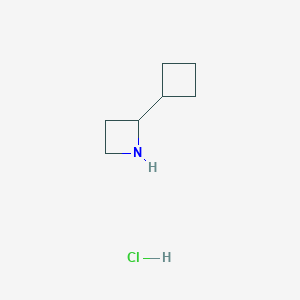

2-Cyclobutylazetidine hydrochloride

説明

Significance of Azetidine (B1206935) Heterocycles in Contemporary Chemical Synthesis

Azetidines, which are saturated four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial building blocks in contemporary chemical synthesis. rsc.orgrsc.orgmagtech.com.cn Their importance stems from a unique combination of ring strain and stability, which allows for selective chemical transformations. rsc.orgresearchgate.net This ring strain, estimated to be around 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, making azetidines both handleable and predisposed to unique reactivity under specific conditions. rsc.org The presence of the nitrogen atom within the strained four-membered ring also imparts distinct physicochemical properties, influencing factors such as basicity, polarity, and three-dimensional structure. These attributes make azetidines valuable components in the design of novel organic molecules with tailored functions.

The Azetidine Scaffold as a Core Motif in Organic Transformations

The azetidine ring serves as a versatile scaffold in a variety of organic transformations. Its inherent ring strain can be harnessed to drive ring-opening reactions, providing access to a diverse array of acyclic amine derivatives with defined stereochemistry. ub.bwresearchgate.net Furthermore, the nitrogen atom can be readily functionalized, and the carbon backbone can be substituted at various positions, allowing for the construction of complex molecular architectures. acs.org The development of stereoselective methods for the synthesis of substituted azetidines has further expanded their utility, enabling their use as chiral auxiliaries and as precursors to enantiomerically pure compounds. acs.org Common transformations involving azetidines include N-alkylation, N-acylation, and ring expansion reactions to form larger heterocyclic systems. researchgate.net

Historical Trajectories and Modern Resurgence in Azetidine Chemistry

The history of azetidine chemistry dates back to the late 19th and early 20th centuries, with early studies focusing on the synthesis of the parent azetidine and simple derivatives. rsc.org For many years, research in this area was overshadowed by the chemistry of other nitrogen heterocycles, such as the more readily accessible pyrrolidines and piperidines. acs.org However, the discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid, and the incorporation of the azetidine motif into medicinally important compounds sparked a resurgence of interest in this field. medwinpublishers.comwikipedia.org Modern synthetic methodologies, including transition metal-catalyzed reactions and novel cycloaddition strategies, have greatly facilitated the synthesis of a wide range of functionalized azetidines, propelling their use in medicinal chemistry and materials science. rsc.orgacs.org

Research Imperatives for Elucidating the Chemistry of Substituted Azetidines

Despite significant progress, the exploration of substituted azetidines remains an active area of research. A key imperative is the development of general and efficient methods for the stereoselective synthesis of azetidines with diverse substitution patterns, particularly at the C2 and C3 positions. acs.org Elucidating the full scope of their reactivity and understanding how different substituents influence the properties and transformations of the azetidine ring are also critical goals. Furthermore, there is a need for more in-depth studies on the conformational behavior of substituted azetidines and how this impacts their biological activity and utility as synthetic intermediates. The investigation of less-explored derivatives, such as 2-Cyclobutylazetidine (B13147328) hydrochloride, represents a frontier in this field, with the potential to uncover novel chemical space and applications.

Table 1: Physicochemical Properties of 2-Cyclobutylazetidine hydrochloride

| Property | Value |

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 147.65 g/mol |

| CAS Number | 2138033-84-6 chemsrc.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

The synthesis of substituted azetidines can be achieved through various routes, including the cyclization of amino alcohols or haloamines and cycloaddition reactions. researchgate.netub.bw For instance, the synthesis of C2-substituted azetidines has been accomplished using chiral tert-butanesulfinamides to afford enantioenriched products. acs.org A general synthetic approach might involve the reaction of a suitable cyclobutyl-containing precursor that can undergo intramolecular cyclization to form the azetidine ring, followed by salt formation with hydrochloric acid. However, a specific and detailed synthetic protocol for 2-Cyclobutylazetidine hydrochloride has not been described in the reviewed literature.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-cyclobutylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-5-8-7;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUJPNBMJIHMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138033-84-6 | |

| Record name | 2-cyclobutylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 2 Cyclobutylazetidine Derivatives

Influence of Ring Strain on Azetidine (B1206935) Reactivity and Ring-Opening Behavior

The azetidine ring possesses a significant amount of ring-strain energy, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained and reactive aziridines (approximately 26.7-27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (approximately 5.4-5.8 kcal/mol). researchgate.netrsc.org This inherent strain is a primary driver for the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions. researchgate.netrsc.orgresearchwithrutgers.com

The strain arises from bond angle distortion, forcing the atoms into a less-than-ideal planar conformation. This stored energy can be released through reactions that cleave the C-N or C-C bonds of the ring, leading to the formation of more stable, acyclic products. rsc.org However, compared to aziridines, the slightly lower ring strain in azetidines imparts greater stability, allowing for more controlled and selective chemical manipulations. rsc.orgresearchwithrutgers.com The presence of a substituent at the 2-position, such as the cyclobutyl group, can further influence the strain and, consequently, the reactivity and regioselectivity of ring-opening reactions. uniba.it Acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, where a pendant amide group can act as a nucleophile, leading to decomposition. acs.org

Ring Strain Energies of Saturated Heterocycles

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine (B145994) | 26.7 - 27.7 researchgate.netrsc.org |

| Azetidine | 25.2 - 25.4 researchgate.netrsc.org |

| Pyrrolidine (B122466) | 5.4 - 5.8 researchgate.netrsc.org |

| Piperidine (B6355638) | ~0 researchgate.net |

| Cyclopropane | 27.6 researchgate.net |

Diverse Reactivity Profiles of the Azetidine Ring

The azetidine ring exhibits a versatile range of reactivity, allowing for its functionalization through various chemical pathways.

Due to the ring strain, the azetidine ring is susceptible to nucleophilic attack, leading to ring-opening. rsc.org This process can be initiated by a variety of nucleophiles, including halides, amines, and organometallic reagents. iitk.ac.inpsu.edu The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. pressbooks.pub The regioselectivity of the attack is influenced by steric and electronic factors, with the nucleophile generally attacking the less substituted carbon. pressbooks.pub In the case of 2-substituted azetidines, such as 2-cyclobutylazetidine (B13147328), the attack may occur at either the C2 or C4 position, depending on the reaction conditions and the nature of the substituent on the nitrogen atom. iitk.ac.in Lewis acids, such as zinc halides, can mediate these ring-opening reactions, enhancing the electrophilicity of the azetidine ring. iitk.ac.in

The nitrogen atom of the azetidine ring is nucleophilic and can readily react with electrophiles. This allows for the introduction of a wide range of substituents on the nitrogen, including alkyl, acyl, and sulfonyl groups. wikipedia.org Furthermore, the carbon atoms of the azetidine ring can also undergo electrophilic substitution, although this is less common than reactions at the nitrogen. wikipedia.org For instance, α-lithiation of N-Boc protected azetidines can be achieved, followed by trapping with an electrophile to introduce a substituent at the carbon adjacent to the nitrogen. uniba.it

While less common than ionic reactions, azetidine derivatives can participate in radical reactions. youtube.com These reactions typically involve the formation of a radical intermediate, which can then undergo further transformations. youtube.com For example, radical halogenation of alkanes can be initiated by light or a radical initiator. youtube.com In the context of azetidines, radical reactions could potentially be used to functionalize the cyclobutyl substituent or the azetidine ring itself. The stability of the resulting radical intermediate plays a crucial role in determining the reaction's feasibility and outcome. youtube.com

Regioselectivity and Stereospecificity in Azetidine Functionalization

The functionalization of the azetidine ring often proceeds with a high degree of regioselectivity and stereospecificity. The directing ability of the azetidine nitrogen can be harnessed for the regioselective ortho-C-H functionalization of aryl groups attached to the ring. nih.gov The stereochemical outcome of reactions involving the azetidine ring is often predictable. For instance, nucleophilic ring-opening reactions of activated aziridines with Wittig reagents have been shown to proceed with inversion of configuration at the carbon center being attacked, leading to stereospecific formation of the product. psu.edu Similarly, stereospecific C(sp³)–H arylation of azetidines has been developed, allowing for the preparation of all four stereoisomers of certain derivatives. acs.org The stereochemistry of substituents on the azetidine ring can be retained during reduction reactions, for example, in the reduction of β-lactams to azetidines. acs.org

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations of Azetidine (B1206935) Ring Strain and Conformational Analysis

Quantum chemical calculations are fundamental in quantifying the energetic and geometric properties of the azetidine ring. The significant ring strain of azetidine, a key determinant of its reactivity, has been a major focus of these studies.

The experimentally determined ring strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol. clockss.orgrsc.org This value is considerably high, approaching that of the highly reactive aziridine (B145994) (26.7 kcal/mol) and significantly greater than that of the more stable five-membered pyrrolidine (B122466) (5.8 kcal/mol) or the strain-free piperidine (B6355638) (0 kcal/mol). clockss.org This inherent strain is a primary driver for the unique reactivity of azetidines. rsc.org

The azetidine ring is not planar; it adopts a puckered or bent conformation to alleviate the torsional strain that would result from eclipsing hydrogen atoms in a planar structure. bris.ac.uk Ab initio calculations have been employed to determine the geometry and puckering potential of azetidine. smu.edu These studies confirm a puckered structure, with reported puckering angles varying based on the computational method used, for instance, 35.1° from a MOCED analysis and 29.7° from microwave spectroscopy. smu.edupsu.edu The median puckering angle for azetidines with an sp3 hybridized nitrogen is around 15.3°, which is remarkably similar to that of a cyclobutane (B1203170) ring (15.5°). nih.gov This similarity is particularly relevant for 2-Cyclobutylazetidine (B13147328) hydrochloride, as the cyclobutyl substituent itself has a comparable puckered nature.

The barrier to ring-flipping between equivalent puckered conformations in azetidine is very low, calculated to be around 1.26 kcal/mol, allowing for rapid interconversion at room temperature. bris.ac.uk Nitrogen inversion also occurs, with a calculated energy barrier of about 10 kcal/mol for N-methylazetidine. bris.ac.uknih.gov

Mechanistic Studies of Azetidine Synthesis and Transformation via DFT

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving azetidines, from their synthesis to their subsequent transformations. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and compare competing reaction pathways.

One area of focus has been the synthesis of the azetidine ring itself. For instance, DFT calculations were used to understand the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in the copper-catalyzed photoinduced radical cyclization of ynamides to form highly functionalized azetidines. nih.gov The computed free energy profiles showed that the 4-exo-dig process is kinetically favored. nih.gov Similarly, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT studies were crucial in explaining the observed regioselectivity. nih.govfrontiersin.org Calculations of the transition states for both cis- and trans-epoxy amines showed that the formation of the azetidine ring was energetically favored over the competing pyrrolidine ring formation under specific conditions, a result consistent with experimental findings. nih.govfrontiersin.org

DFT has also been used to explore the mechanisms of other synthetic routes, such as the DABCO-catalyzed diastereoselective cyclization to produce azetidine nitrones. nih.govacs.org These studies detailed a four-step mechanism and identified the rate-determining step, rationalizing the observed diastereoselectivity and confirming the dual catalytic role of DABCO. nih.govacs.org The mechanism of strain-release photocatalysis to synthesize azetidines from azabicyclo[1.1.0]butanes has also been investigated using a combination of spectroscopic techniques and DFT calculations. chemrxiv.org

Computational Prediction of Reactivity and Selectivity in Azetidine Reactions

Computational methods, particularly DFT, are increasingly used not just to explain observed results but also to predict the reactivity and selectivity of reactions involving azetidines. This predictive power can guide experimental design, saving time and resources.

A notable example is the use of computational models to prescreen substrates for photocatalyzed reactions that form azetidines. mit.edu By calculating the frontier molecular orbital energies of potential reactants (alkenes and oximes), researchers could predict which pairs would react successfully to form an azetidine. mit.edu The model's predictions were found to be largely accurate when tested experimentally. mit.edu

Understanding and predicting enantioselectivity is another key application. In the chiral phosphoric acid-catalyzed desymmetrization of meso-azetidines, extensive DFT calculations were performed to uncover the origins of the high enantioselectivity. nih.govresearchgate.netrsc.org By modeling the transition states leading to the (R)- and (S)-products, researchers could accurately reproduce the experimentally observed enantiomeric excess. researchgate.netrsc.org These studies revealed that the selectivity arises from a combination of decreased distortion and more favorable non-covalent interactions in the preferred transition state, with the substrate's ability to fit into the chiral catalyst pocket being the driving factor. nih.govresearchgate.net This led to the development of a general selectivity model for this class of reactions. nih.govresearchgate.net

Molecular Modeling and Dynamics of Substituted Azetidines

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For substituted azetidines, these methods are crucial for understanding how different substituents influence the ring's conformation, properties, and interactions with biological targets. nih.gov

While specific molecular dynamics simulations for 2-Cyclobutylazetidine hydrochloride are not available in the literature, studies on other substituted azetidines provide a framework for what such an analysis would entail. For example, molecular docking, a type of molecular modeling, has been used to predict the binding modes of azetidine-2-one derivatives to enzyme active sites, correlating calculated binding affinities with observed biological activity. nih.govresearchgate.net

Characterization of Transition States and Intermediates in Azetidine Chemistry

The detailed characterization of transient species like transition states and reaction intermediates is a cornerstone of mechanistic chemistry. Computational chemistry is often the only way to gain structural and energetic information about these fleeting species.

In the study of azetidine reactions, DFT calculations have been paramount in characterizing these transient structures. For the chiral phosphoric acid-catalyzed desymmetrization of meso-acyl-azetidines, researchers optimized the geometries of multiple diastereomeric transition states. nih.govresearchgate.netrsc.org This allowed for a detailed analysis of the non-covalent interactions and steric clashes that determine selectivity. researchgate.net The calculations also identified catalyst poisoning as a reason for the observed low reactivity, as the product was found to bind more strongly to the catalyst than the reactant, leading to product inhibition. rsc.org

Similarly, in the ring-opening of azetidines, computational modeling has been used to characterize the transition states and intermediates. acs.org A computational model of an azetidine opening reaction revealed a network of interactions that stabilized the transition state more than the ionic intermediate upon catalyst binding. acs.org In studies of the lithiation of N-alkyl 2-oxazolinylazetidines, DFT calculations suggested the presence of η3-coordinated species for the diastereomeric lithiated intermediates, helping to rationalize the observed stereoconvergence. uniba.it These examples highlight the power of computational methods to provide a detailed, atom-level understanding of reaction pathways by characterizing the high-energy species that govern them.

Applications of Azetidine Scaffolds in Advanced Chemical Research

Azetidines as Versatile Building Blocks for Complex Molecule Synthesis

The azetidine (B1206935) moiety, particularly when substituted at the C2-position, serves as a powerful building block for the synthesis of more complex molecular architectures. The ring strain of approximately 25.4 kcal/mol makes the azetidine ring stable enough for handling and incorporation into synthetic routes, yet reactive enough for subsequent manipulations such as ring-opening reactions. rsc.org This balance is key to its utility.

General methods for the stereoselective preparation of chiral C2-substituted azetidines have been a significant area of research, as they provide access to enantiopure products. acs.org One scalable approach utilizes chiral tert-butanesulfinamides to induce stereocontrol, allowing for the synthesis of C2-substituted azetidines with a variety of substituents, including aryl, vinyl, and alkyl groups. acs.org Such methods make compounds like 2-cyclobutylazetidine (B13147328) accessible as chiral synthons. Once formed, these building blocks can undergo further diversification. For example, the nitrogen atom can be functionalized, or the ring can be opened regioselectively to yield functionalized linear amines, which are themselves important intermediates in organic synthesis. acs.orgnih.gov

The development of photoredox-transition metal dual catalysis has provided platforms for constructing sp³-rich structures, including the coupling of azetidine-2-carboxylates with heteroaryl halides to produce 2-heteroaryl azetidines. nih.gov This highlights the adaptability of the C2-substituted azetidine core in generating novel scaffolds for medicinal chemistry. nih.gov The ability to access a diverse range of these building blocks is crucial for creating libraries of complex molecules for drug discovery and other applications. nih.govresearchgate.net

| Methodology | Key Features | Applicable Substituents at C2 | Reference |

|---|---|---|---|

| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | General, scalable, high diastereoselectivity. | Aryl, vinyl, allyl, branched & linear alkyl. | acs.org |

| Ring Expansion of Aziridines | Provides access to specific substitution patterns. | Primarily ethyl-linked R-groups. | acs.org |

| Photoredox/Nickel Dual Catalysis | Decarboxylative cross-coupling with heteroaryl halides. | Heteroaryl groups. | nih.gov |

| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of imines and alkenes. | Various alkyl and aryl groups depending on substrates. | nih.gov |

Role of Azetidines in Asymmetric Catalysis

Chiral azetidine derivatives are increasingly recognized for their potential as ligands in asymmetric catalysis. enamine.net The rigid, four-membered ring structure can create a well-defined and constrained chiral environment around a metal center, which is crucial for inducing high stereoselectivity in chemical transformations.

Research has demonstrated that C2-symmetric and C1-symmetric N,N'-ligands derived from azetidines can be effective in promoting asymmetry. acs.org For instance, a series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been successfully used as ligands for copper-catalyzed Henry (nitroaldol) reactions. acs.orgbeilstein-journals.org The inherent concave shape of the cis-disubstituted azetidine ligand, when chelated to a copper ion, provides a rigid platform that influences the stereochemical outcome of the reaction, leading to high enantiomeric excesses (>99% e.e.) for certain substrates. acs.orgbeilstein-journals.org

The substituent at the C2 position, such as the cyclobutyl group in 2-cyclobutylazetidine, would play a critical role in defining the steric environment of the catalytic pocket. By modifying this substituent, the catalyst's selectivity and efficiency can be fine-tuned for specific reactions. Computational studies have supported the importance of the ligand's substituents in determining the stereochemical outcome. nih.gov The development of general synthetic routes to chiral C2-substituted azetidines is therefore vital for expanding the toolbox of chiral ligands available for asymmetric catalysis. acs.orgacs.org

Development of Azetidine-Containing Chemical Probes and Templates

Chemical probes are essential tools for exploring biological systems and validating drug targets. Azetidine scaffolds are attractive for the development of such probes due to their ability to introduce three-dimensionality and occupy novel chemical space. nih.govresearchgate.net The synthesis of diverse libraries of compounds based on a core scaffold is a key strategy in probe development, and azetidines provide a robust starting point for such diversity-oriented synthesis (DOS). nih.govresearchgate.net

Researchers have developed synthetic pathways to diversify densely functionalized azetidine ring systems, leading to a wide variety of fused, bridged, and spirocyclic structures. nih.govresearchgate.net For instance, starting from 2-cyano azetidines, various manipulations can be performed to build complex molecular frameworks. nih.gov These scaffolds can be designed to possess "lead-like" properties, making them suitable for screening in drug discovery programs, particularly for targets in the central nervous system (CNS). nih.govresearchgate.net The rigid nature of the azetidine ring helps to pre-organize appended functional groups, which can lead to higher binding affinities and selectivities for their biological targets. enamine.net The C2-cyclobutyl group would contribute to the lipophilicity and steric profile of a potential probe, influencing its interaction with target proteins and its pharmacokinetic properties.

Azetidine Scaffolds in Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by a structurally different group to improve potency, selectivity, pharmacokinetic properties, or to reduce toxicity, while maintaining the desired biological activity. nih.gov The azetidine ring has emerged as a valuable bioisostere for other cyclic and acyclic fragments in drug design. nih.govresearchgate.net

The compact, three-dimensional nature of the azetidine ring makes it an excellent replacement for larger, more flexible, or more lipophilic groups. For example, azetidines have been used as bioisosteres for phenyl rings, pyrrolidines, and piperidines. nih.gov This substitution can lead to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability. researchgate.net The replacement of a ketone with an azetidine motif is another strategy that has been explored to access novel chemical space with potentially improved pharmacokinetic profiles. researchgate.net

In the context of 2-cyclobutylazetidine, the C2-substituent provides an additional vector for structural modification. The entire 2-substituted azetidine moiety can act as a bioisostere for larger or more complex groups in a lead compound. For example, N-H-amino-azetidines have been proposed as potential isosteres of amidines, offering different conformational and basicity profiles. nih.gov The ability to generate a wide array of substituted azetidines allows medicinal chemists to systematically explore structure-activity relationships and optimize drug candidates. nih.govdigitellinc.com

| Original Moiety | Azetidine Bioisostere | Potential Advantages | Reference |

|---|---|---|---|

| Phenyl, Piperidine (B6355638), Pyrrolidine (B122466) | Substituted Azetidine | Improved solubility, metabolic stability, novel 3D vector space. | nih.gov |

| Ketone | Azetidine Ring | Access to novel chemical space, improved pharmacokinetic profile. | researchgate.net |

| Amidine | N-H-Amino-Azetidine | Modulated pKa, different conformational properties. | nih.gov |

Utilization of Azetidines in Polymer Science and Materials Chemistry

The use of azetidines as monomers in polymer science offers a route to polyamines with unique architectures and properties. The polymerization of azetidines typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. acs.orgrsc.orgutwente.nl This process takes advantage of the ring strain in the four-membered heterocycle, which provides the thermodynamic driving force for polymerization.

The polymerization of unsubstituted azetidine leads to the formation of branched poly(propylenimine) (PPI). acs.orgacs.org The reaction mechanism involves the rapid consumption of the monomer to form dimers and small oligomers that still contain reactive azetidinium rings, which then participate in further polymer growth, leading to a hyperbranched structure. acs.orgutwente.nl

While the polymerization of unsubstituted azetidine is established, the influence of substituents on the azetidine ring, such as a cyclobutyl group at the C2-position, is less explored. It is anticipated that a C2-substituent would significantly impact the polymerization process. Steric hindrance from the cyclobutyl group could affect the rate of propagation and the degree of branching in the resulting polymer. Furthermore, the presence of the alkyl substituent would modify the physical properties of the final polymer, such as its solubility, thermal stability, and mechanical properties. The synthesis of functional polymers containing azetidinium groups in the backbone has been shown to yield materials with interesting properties, such as antimicrobial activity. rwth-aachen.de Therefore, polymers derived from 2-cyclobutylazetidine could potentially find applications as novel functional materials, though this remains an area for future investigation.

Integration of Azetidine Cores in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov The incorporation of constrained amino acid analogues is a common strategy in peptidomimetic design, and azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, is a prime example. nih.govumich.eduwikipedia.org

The smaller ring size of Aze compared to proline imposes a more rigid constraint on the peptide backbone, influencing its secondary structure. umich.edu Studies on tetrapeptides containing Aze have shown that its incorporation can perturb the normal peptide bond conformations seen with proline, demonstrating its utility as a tool to modulate peptide structure. umich.edu

The synthesis of substituted Aze analogues, such as those with an alkyl group at the C2 position, would create novel, non-natural amino acids for integration into peptide chains. A 2-cyclobutyl-azetidine-2-carboxylic acid, for instance, would introduce both conformational restriction from the azetidine ring and a specific lipophilic side chain from the cyclobutyl group. Such chimeras are valuable for probing structure-activity relationships and designing peptides with tailored properties. nih.gov The introduction of azetidine subunits into cyclic peptides has been shown to facilitate efficient macrocyclization and improve stability towards proteases, highlighting the broad utility of this scaffold in developing next-generation peptide-based therapeutics. nih.gov

Challenges and Future Directions in 2 Cyclobutylazetidine Chemistry

Development of Novel Stereoselective Methods for Substituted Azetidines

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of substituted azetidines, including 2-cyclobutylazetidines, is of paramount importance. While some stereoselective methods have been reported, there is a continuous need for more general and efficient approaches. researchgate.net

Recent advancements in this area include:

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, has shown promise in guiding the stereochemical outcome of reactions to produce enantioenriched C2-substituted azetidines. nih.govrsc.org

Asymmetric Catalysis: The development of catalytic asymmetric methods, including enantioselective reductions and cycloadditions, offers a powerful strategy for accessing chiral azetidines. acs.orgmdpi.com

Substrate Control: The inherent chirality of starting materials can be leveraged to control the stereochemistry of the final azetidine (B1206935) product. For instance, the use of enantiopure starting materials can lead to the formation of specific diastereomers. researchgate.net

The table below summarizes some of the key approaches for the stereoselective synthesis of substituted azetidines:

| Method | Description | Key Features |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. It is then removed in a subsequent step. | Can provide high levels of stereocontrol. The auxiliary can often be recovered and reused. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Highly efficient and atom-economical. A wide range of catalysts can be designed for specific transformations. |

| Substrate-Controlled Diastereoselective Synthesis | The stereochemistry of the final product is controlled by the existing stereocenters in the starting material. | Effective for the synthesis of specific diastereomers from readily available chiral starting materials. |

Future research will likely focus on the design of new and more effective chiral catalysts and auxiliaries, as well as the development of catalytic diastereoselective methods that can be applied to a broader range of substrates.

Exploration of Underexplored Reactivity and Transformation Pathways

The inherent ring strain of the azetidine ring makes it a versatile synthon that can undergo a variety of ring-opening and ring-expansion reactions. researchgate.net However, the full reactivity profile of 2-cyclobutylazetidines remains largely unexplored. Understanding and harnessing this reactivity can open up new avenues for the synthesis of complex nitrogen-containing molecules.

Key areas for future exploration include:

Ring-Opening Reactions: The selective cleavage of the C-N or C-C bonds of the azetidine ring can provide access to a variety of functionalized acyclic amines. The presence of the cyclobutyl group may influence the regioselectivity and stereoselectivity of these reactions.

Ring-Expansion Reactions: The expansion of the four-membered ring to five-, six-, or even larger-membered rings can be a powerful tool for the synthesis of other heterocyclic systems.

Functionalization of the Azetidine Ring: The development of methods for the direct and selective functionalization of the C-H bonds of the azetidine ring would provide a more efficient route to substituted azetidines. rsc.org

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient way to synthesize functionalized azetidines. researchgate.net Further exploration of this and other cycloaddition strategies could lead to novel 2-cyclobutylazetidine (B13147328) scaffolds. researchgate.netchemrxiv.org

The investigation of these and other transformation pathways will require a combination of experimental and computational approaches to understand the underlying reaction mechanisms and to predict the outcome of new reactions. nih.gov

Advancements in the Understanding of Natural Azetidine Biosynthesis

Nature has developed its own strategies for the synthesis of azetidine-containing natural products. rsc.orgresearchgate.net While the biosynthesis of many of these compounds is still poorly understood, recent advances are beginning to shed light on the enzymatic machinery involved. researchgate.netnih.gov Understanding these natural biosynthetic pathways can provide valuable inspiration for the development of new synthetic methods.

Key aspects of azetidine biosynthesis that are currently being investigated include:

Enzymatic Ring Formation: Identifying and characterizing the enzymes responsible for constructing the azetidine ring in nature.

Stereochemical Control: Elucidating the mechanisms by which enzymes achieve the high levels of stereoselectivity observed in natural azetidine-containing products.

Substrate Specificity: Understanding the range of substrates that can be processed by these enzymes.

A deeper understanding of azetidine biosynthesis could lead to the development of biocatalytic methods for the synthesis of 2-cyclobutylazetidines and other substituted azetidines. This would offer a more environmentally friendly and potentially more efficient alternative to traditional chemical synthesis.

Synergistic Approaches Combining Computational Design and Synthetic Methodologies for Azetidines

The integration of computational chemistry with synthetic organic chemistry offers a powerful approach to accelerate the discovery and development of new molecules and reactions. uni-muenchen.de In the context of 2-cyclobutylazetidine chemistry, computational tools can be used to:

Predict Reaction Outcomes: Quantum mechanical calculations can be used to model reaction pathways and to predict the feasibility and stereochemical outcome of new synthetic transformations. nih.gov

Design Novel Scaffolds: Computational methods can be used to design new 2-cyclobutylazetidine scaffolds with desired properties, such as specific binding affinities for biological targets.

Optimize Reaction Conditions: Computational screening can be used to identify the optimal catalysts, solvents, and other reaction parameters for a given transformation.

The synergy between computational design and experimental synthesis is expected to play an increasingly important role in overcoming the challenges associated with 2-cyclobutylazetidine chemistry and in unlocking the full potential of this unique class of compounds.

Q & A

Q. Which analytical techniques are most reliable for characterizing 2-cyclobutylazetidine hydrochloride and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural elucidation. For purity assessment, reversed-phase HPLC with UV detection is recommended, as demonstrated in impurity profiling studies of related compounds . Thermal stability can be evaluated using differential scanning calorimetry (DSC) .

Q. How can researchers ensure the stability of 2-cyclobutylazetidine hydrochloride under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity and temperature (e.g., ICH guidelines) are standard. Kinetic modeling of degradation data (e.g., zero-order or first-order decay) helps predict shelf life, as shown in hydroxyzine hydrochloride release studies . Lyophilization may improve stability for long-term storage .

Advanced Research Questions

Q. What experimental design strategies are effective for studying the pharmacokinetics of 2-cyclobutylazetidine hydrochloride in vivo?

- Methodological Answer : Factorial design (e.g., Box-Behnken or central composite design) allows systematic evaluation of variables like dosage, administration route, and formulation. This approach was successfully applied in metformin hydrochloride hydrogel development . Radiolabeling the compound enables tracking in biological matrices via scintillation counting or PET imaging .

Q. How can impurity profiles of 2-cyclobutylazetidine hydrochloride be mapped, and what thresholds are scientifically justified?

- Methodological Answer : Impurity identification requires LC-MS/MS and comparison with synthesized reference standards, as detailed in esmolol hydrochloride studies . Thresholds should align with ICH Q3A/B guidelines, where impurities ≥0.1% require characterization. For novel impurities, toxicological assessments (e.g., Ames test) are advised .

Q. What computational models are suitable for predicting the biological activity of 2-cyclobutylazetidine hydrochloride derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can predict binding affinities to target receptors. Density functional theory (DFT) calculations aid in understanding electronic properties influencing reactivity, as applied in piperidine derivative studies .

Q. How can researchers resolve contradictions in data from in vitro vs. in vivo efficacy studies of 2-cyclobutylazetidine hydrochloride?

- Methodological Answer : Discrepancies often arise from bioavailability differences. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro permeability (e.g., Caco-2 assays) with in vivo absorption. Validate with microdialysis in target tissues .

Q. What formulation strategies enhance the solubility and bioavailability of 2-cyclobutylazetidine hydrochloride?

- Methodological Answer : Co-crystallization with biocompatible co-formers (e.g., succinic acid) or nanoemulsion systems can improve solubility. For instance, factorial design optimized metformin hydrochloride hydrogels for burn treatment, balancing viscosity and drug release .

Q. How should researchers design assays to evaluate the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use human liver microsomes (HLM) with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). LC-MS/MS quantifies metabolite formation, as shown in pharmacokinetic studies of similar amines .

Q. What are best practices for integrating literature review into experimental planning for novel derivatives of 2-cyclobutylazetidine hydrochloride?

- Methodological Answer : Prioritize peer-reviewed journals and patents for synthetic protocols and toxicity data. Avoid overreliance on non-specialized sources (e.g., news articles), as emphasized in IB Chemistry guidelines . Use tools like SciFinder to map structure-activity trends and identify gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。